molecular formula C19H23NO2 B14608955 1,4-Oxazepine, hexahydro-7-methoxy-7-phenyl-4-(phenylmethyl)- CAS No. 61004-93-1

1,4-Oxazepine, hexahydro-7-methoxy-7-phenyl-4-(phenylmethyl)-

Cat. No.: B14608955
CAS No.: 61004-93-1
M. Wt: 297.4 g/mol
InChI Key: OSQOCWLXXLGVRV-UHFFFAOYSA-N
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Description

1,4-Oxazepine, hexahydro-7-methoxy-7-phenyl-4-(phenylmethyl)- is a heterocyclic compound that belongs to the oxazepine family This compound is characterized by a seven-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-oxazepine derivatives typically involves cyclocondensation reactions. One common method includes the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another approach involves the use of substituted 2-nitro-1-bromobenzene and substituted 2-triazolylphenols . These reactions are often carried out in a microwave oven to reduce reaction time and increase yield .

Industrial Production Methods

Industrial production of 1,4-oxazepine derivatives may involve large-scale cyclocondensation reactions using readily available precursors. The use of copper catalysis and 1,3-dipolar cycloaddition reactions are also common in industrial settings . These methods are optimized for high yield and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,4-Oxazepine derivatives undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazepine oxides.

    Reduction: Reduction reactions can convert oxazepine derivatives into their corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxazepine oxides, amines, and various substituted oxazepine derivatives. These products have diverse applications in pharmaceuticals and materials science.

Scientific Research Applications

1,4-Oxazepine derivatives have a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Oxazepine, hexahydro-7-methoxy-7-phenyl-4-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy and phenylmethyl groups enhances its potential for diverse applications in various fields.

Properties

CAS No.

61004-93-1

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

4-benzyl-7-methoxy-7-phenyl-1,4-oxazepane

InChI

InChI=1S/C19H23NO2/c1-21-19(18-10-6-3-7-11-18)12-13-20(14-15-22-19)16-17-8-4-2-5-9-17/h2-11H,12-16H2,1H3

InChI Key

OSQOCWLXXLGVRV-UHFFFAOYSA-N

Canonical SMILES

COC1(CCN(CCO1)CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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